2-chloro-N-[1-(thiophen-2-yl)ethyl]acetamide
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Overview
Description
“2-chloro-N-[1-(thiophen-2-yl)ethyl]acetamide” is a chemical compound with the molecular formula C8H10ClNOS . It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Molecular Structure Analysis
The molecular structure of “2-chloro-N-[1-(thiophen-2-yl)ethyl]acetamide” can be represented by the InChI code: 1S/C9H12ClNOS/c1-7(8-4-3-5-13-8)11(2)9(12)6-10/h3-5,7H,6H2,1-2H3 . This indicates that the molecule consists of a thiophene ring attached to an acetamide group via an ethyl chain, with a chlorine atom attached to the acetamide carbon.Scientific Research Applications
Anti-inflammatory and Analgesic Activity
Thiophene derivatives have been shown to possess anti-inflammatory and analgesic properties. For example, certain indole derivatives containing a thiophene moiety have demonstrated these activities along with a low ulcerogenic index, suggesting a potential for safer pain management options .
Antitubercular Activity
Compounds derived from thiophene have been investigated for their antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis. This indicates a possible application of thiophene derivatives in developing new antitubercular agents .
Alzheimer’s Treatment
Some thiophene compounds act as serotonin antagonists and have been used in the treatment of Alzheimer’s disease. This suggests that 2-chloro-N-[1-(thiophen-2-yl)ethyl]acetamide could potentially be explored for neurological therapeutic applications .
Fungicidal Activity
Thiophene derivatives have also been designed and synthesized for fungicidal activity. This implies that the compound might be useful in agricultural or pharmaceutical fungicides .
Future Directions
The future directions for research on “2-chloro-N-[1-(thiophen-2-yl)ethyl]acetamide” and other thiophene derivatives could involve the design and discovery of new drug molecules, given their wide range of pharmacological activities . Further investigations into the synthesis, characterization, and pharmacological activity of novel thiophene moieties could be of interest .
Mechanism of Action
Mode of Action
Based on its structural similarity to other thiophene derivatives, it may interact with its targets via non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Thiophene derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple pathways .
properties
IUPAC Name |
2-chloro-N-(1-thiophen-2-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNOS/c1-6(10-8(11)5-9)7-3-2-4-12-7/h2-4,6H,5H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCUYEBCUHAHLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[1-(thiophen-2-yl)ethyl]acetamide |
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